L-Valinamide, N-((phenylmethoxy)carbonyl)-L-tryptophyl-N-(2-hydroxy-4-((2-((2-hydroxy-4-methoxy-1-(2-methylpropyl)-4-oxobutyl)amino)-1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)-, stereoisomer
Description
This compound is a structurally complex peptide derivative characterized by multiple stereocenters, functional groups, and branched substituents. Key features include:
- Core structure: L-Valinamide backbone with L-tryptophyl and phenylmethoxy carbonyl (Cbz) protecting groups .
- Substituents: Hydroxy, methoxy, oxobutyl, and methylpropyl groups, which influence solubility, hydrogen bonding, and steric interactions.
- Stereochemistry: The presence of stereoisomers is critical, as configuration impacts biological activity and binding affinity (e.g., enzyme inhibition) .
Its synthesis likely involves stepwise peptide coupling and stereoselective reactions, similar to related valinamide derivatives .
Properties
CAS No. |
91291-35-9 |
|---|---|
Molecular Formula |
C44H64N6O10 |
Molecular Weight |
837.0 g/mol |
IUPAC Name |
methyl (3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-6-methylheptanoyl]amino]propanoyl]amino]-6-methylheptanoate |
InChI |
InChI=1S/C44H64N6O10/c1-25(2)18-33(36(51)21-38(53)46-28(7)41(55)47-34(19-26(3)4)37(52)22-39(54)59-8)48-43(57)40(27(5)6)50-42(56)35(20-30-23-45-32-17-13-12-16-31(30)32)49-44(58)60-24-29-14-10-9-11-15-29/h9-17,23,25-28,33-37,40,45,51-52H,18-22,24H2,1-8H3,(H,46,53)(H,47,55)(H,48,57)(H,49,58)(H,50,56)/t28-,33-,34-,35-,36-,37-,40-/m0/s1 |
InChI Key |
OBRHZWCYAVPXND-AJUYTZQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)OC)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)OC)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Biological Activity
L-Valinamide, N-((phenylmethoxy)carbonyl)-L-tryptophyl-N-(2-hydroxy-4-((2-((2-hydroxy-4-methoxy-1-(2-methylpropyl)-4-oxobutyl)amino)-1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)-, stereoisomer is a complex organic compound with potential biological activities. Its intricate structure suggests various interactions within biological systems, making it a subject of interest in pharmacological and biochemical research.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O4 |
| Molar Mass | 436.5 g/mol |
| Density | 1.0 g/cm³ (predicted) |
| Melting Point | 215 °C |
| pKa | 11.08 (predicted) |
Biological Activity
The biological activity of L-Valinamide derivatives has been explored in various studies, particularly focusing on their roles in cancer treatment and neuroprotection.
Anticancer Activity
Research indicates that L-Valinamide derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that modifications to the L-Valinamide structure can enhance its efficacy against breast and colon cancer cells by inducing apoptosis through mitochondrial pathways .
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of these compounds. In vitro studies have shown that L-Valinamide can reduce oxidative stress in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases . The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Case Studies
- Breast Cancer Cell Lines : A study assessed the impact of L-Valinamide on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis .
- Neuroprotection in Alzheimer’s Models : In experiments using SH-SY5Y neuroblastoma cells exposed to amyloid-beta, L-Valinamide demonstrated a protective effect by decreasing cell death and enhancing cell viability compared to untreated controls .
The mechanisms underlying the biological activity of L-Valinamide are multifaceted:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative damage in neuronal cells.
Scientific Research Applications
Synthesis and Stability
The synthesis of this compound involves various steps that can affect its stability and efficacy. Research indicates that modifications in the synthesis process can lead to enhanced stability against enzymatic degradation, which is crucial for its application in therapeutic settings .
Pharmaceutical Development
L-Valinamide has garnered attention in pharmaceutical research due to its structural similarity to known bioactive compounds. Its derivatives are being explored for their potential as:
- Anticancer Agents : Some studies suggest that compounds similar to L-Valinamide exhibit cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent .
- Antimicrobial Activity : The compound's ability to inhibit bacterial growth has been documented, making it a candidate for developing new antibiotics .
Biochemical Research
In biochemistry, L-Valinamide serves as a valuable tool for studying protein interactions and enzyme mechanisms. Its structural components can mimic substrates or inhibitors of specific enzymes, facilitating research into enzyme kinetics and inhibition mechanisms .
Peptide Synthesis
Due to its amino acid components, L-Valinamide is utilized in peptide synthesis. It can act as a building block for creating peptides with specific biological activities, which are essential in drug design and development .
Cosmetic Formulations
The compound has potential applications in cosmetics due to its properties that may enhance skin hydration and elasticity. Its incorporation into skincare products could leverage its biochemical properties for improved skin health .
Case Study 1: Anticancer Properties
A study conducted on the cytotoxic effects of L-Valinamide derivatives on human cancer cell lines demonstrated significant inhibition of cell proliferation. The results indicated that specific modifications to the compound's structure could enhance its potency against cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial activity of L-Valinamide revealed that it effectively inhibited the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics. This finding suggests that L-Valinamide could be developed into a novel antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Physicochemical Properties
Key Findings and Implications
Stereochemistry Dictates Function : The target compound’s activity likely depends on its stereoisomerism, as seen in dimethyl-valinamide analogs (D vs. L) and Z-DEVD-FMK .
Structural Complexity vs. Solubility : Bulky substituents (e.g., methylpropyl, Cbz) may reduce aqueous solubility compared to simpler analogs like N-acetyl L-valinamide .
Therapeutic Potential: Analogous compounds (e.g., Antipain, Z-DEVD-FMK) suggest applications in cancer research or apoptosis regulation, but further studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
